4-Bromo-2-nitro-1-(p-tolyloxy)benzene

Beschreibung

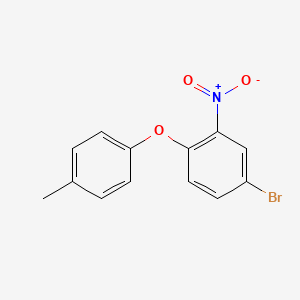

4-Bromo-2-nitro-1-(p-tolyloxy)benzene (CAS 55321-64-7) is a substituted aromatic compound with the molecular formula C₁₃H₁₀BrNO₃ and a molecular weight of 308.13 g/mol . Its structure features a benzene ring substituted with:

- A bromo group at position 4 (electron-withdrawing, meta-directing).

- A nitro group at position 2 (strong electron-withdrawing, meta-directing).

- A p-tolyloxy group (methoxy-substituted phenyl) at position 1 (electron-donating via resonance, ortho/para-directing).

This compound is used in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. Limited data on its physical properties (e.g., boiling point, density) are available, but its structural analogs provide insights into its reactivity and applications.

Eigenschaften

Molekularformel |

C13H10BrNO3 |

|---|---|

Molekulargewicht |

308.13 g/mol |

IUPAC-Name |

4-bromo-1-(4-methylphenoxy)-2-nitrobenzene |

InChI |

InChI=1S/C13H10BrNO3/c1-9-2-5-11(6-3-9)18-13-7-4-10(14)8-12(13)15(16)17/h2-8H,1H3 |

InChI-Schlüssel |

RIOSAOTWTULPGH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-nitro-1-(p-tolyloxy)benzene typically involves the nitration of 4-bromo-1-(p-tolyloxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions . The reaction proceeds as follows:

Nitration Reaction:

Industrial Production Methods

While specific industrial production methods for 4-Bromo-2-nitro-1-(p-tolyloxy)benzene are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-nitro-1-(p-tolyloxy)benzene undergoes several types of chemical reactions, including:

Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution.

Nucleophilic Aromatic Substitution: The presence of the nitro group can facilitate nucleophilic substitution reactions, especially at the ortho and para positions relative to the nitro group.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Bromine (Br2) with a Lewis acid catalyst like iron(III) bromide (FeBr3).

Nucleophilic Aromatic Substitution: Sodium methoxide (NaOCH3) in methanol.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Major Products Formed

Reduction: 4-Bromo-2-amino-1-(p-tolyloxy)benzene

Nucleophilic Substitution: 4-Bromo-2-nitro-1-(methoxy)benzene

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Intermediates

4-Bromo-2-nitro-1-(p-tolyloxy)benzene serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are investigated for their potential as therapeutic agents, particularly in the development of antipsychotic medications. For instance, compounds derived from this structure have been explored for their activity against certain types of cancer and neurodegenerative diseases .

Case Study: Antipsychotic Agents

A notable application is in the synthesis of Ziprasidone, an atypical antipsychotic. The compound's structure allows for modifications that enhance pharmacological properties, making it a valuable precursor in drug development .

Agricultural Chemistry

Pesticides and Herbicides

The compound is utilized in the formulation of pesticides and herbicides. Its bromine and nitro groups contribute to the biological activity of agrochemicals, enhancing their effectiveness against pests and weeds. Research has indicated that derivatives of 4-bromo-2-nitro-1-(p-tolyloxy)benzene exhibit significant herbicidal activity, making them suitable for agricultural applications .

Organic Synthesis

Synthetic Pathways

The compound is involved in various synthetic pathways within organic chemistry. It can undergo nucleophilic substitutions and other reactions to form more complex molecules. For example, it can be used to synthesize other aromatic compounds through electrophilic aromatic substitution reactions .

| Application Area | Details | Examples |

|---|---|---|

| Medicinal Chemistry | Intermediates for pharmaceuticals | Used in the synthesis of Ziprasidone |

| Agricultural Chemistry | Active ingredients in pesticides/herbicides | Derivatives show herbicidal activity |

| Organic Synthesis | Building block for complex molecules | Used in electrophilic substitutions |

Environmental Chemistry

Research on Environmental Impact

Studies have been conducted to assess the environmental impact of compounds like 4-Bromo-2-nitro-1-(p-tolyloxy)benzene. Its persistence and degradation products are evaluated to understand its ecological effects when used in agricultural settings .

Wirkmechanismus

The mechanism of action of 4-Bromo-2-nitro-1-(p-tolyloxy)benzene is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The bromine atom can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-heteroatom bonds.

Vergleich Mit ähnlichen Verbindungen

4-Bromo-2-nitro-1-(trifluoromethyl)benzene (CAS 251115-21-6)

- Molecular Formula: C₇H₃BrF₃NO₂ (MW: 270.00 g/mol).

- Substituents : Bromo (position 4), nitro (position 2), trifluoromethyl (position 1).

- Key Differences :

- The trifluoromethyl group (-CF₃) is a stronger electron-withdrawing group than the p-tolyloxy group, making the compound more electron-deficient .

- Applications : Widely used in pharmaceuticals due to its stability and reactivity in cross-coupling reactions.

- Physical Properties : Higher density (1.788 g/cm³) compared to the target compound, attributed to the compact -CF₃ group .

2-Nitro-1-(p-tolyloxy)-4-(trifluoromethyl)benzene (CAS 346-45-2)

- Molecular Formula: C₁₄H₁₀F₃NO₃ (MW: 297.23 g/mol).

- Substituents : Nitro (position 2), p-tolyloxy (position 1), trifluoromethyl (position 4).

- Key Differences :

2-(Benzyloxy)-1-bromo-3-nitrobenzene

- Molecular Formula: C₁₃H₁₀BrNO₃ (MW: 308.13 g/mol).

- Substituents : Benzyloxy (position 2), bromo (position 1), nitro (position 3).

- Key Differences :

4-Bromo-2-methyl-1-nitrobenzene

- Molecular Formula: C₇H₆BrNO₂ (MW: 216.03 g/mol).

- Substituents : Bromo (position 4), methyl (position 2), nitro (position 1).

- Key Differences :

Structural and Reactivity Analysis

Electronic Effects

- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and bromo (-Br) groups deactivate the benzene ring, directing incoming electrophiles to meta positions. -CF₃ (in analogs) is stronger than -Br, making those compounds more electron-deficient .

- Electron-Donating Groups (EDGs) :

Reactivity in Substitution Reactions

- Nucleophilic Aromatic Substitution (NAS) :

- Cross-Coupling Reactions :

Physical Properties

| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Key Substituents |

|---|---|---|---|

| 4-Bromo-2-nitro-1-(p-tolyloxy)benzene | 308.13 | N/A | -Br, -NO₂, p-tolyloxy |

| 4-Bromo-2-nitro-1-(trifluoromethyl)benzene | 270.00 | 1.788 | -Br, -NO₂, -CF₃ |

| 2-Nitro-1-(p-tolyloxy)-4-(trifluoromethyl)benzene | 297.23 | N/A | -NO₂, p-tolyloxy, -CF₃ |

Biologische Aktivität

4-Bromo-2-nitro-1-(p-tolyloxy)benzene is an organic compound with potential biological activities that have been the subject of various research studies. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 4-Bromo-2-nitro-1-(p-tolyloxy)benzene is CHBrNO. The presence of bromine and nitro groups in its structure contributes to its biological activity by influencing its reactivity and interaction with biological molecules.

Antimicrobial Activity

Research has indicated that compounds similar to 4-Bromo-2-nitro-1-(p-tolyloxy)benzene exhibit significant antimicrobial properties. The presence of the nitro group is particularly noteworthy, as it has been associated with enhanced antibacterial activity against various pathogens. A study reported that similar nitro-substituted compounds displayed minimum inhibitory concentrations (MICs) ranging from 93.7 to 46.9 µg/mL against multi-drug resistant bacteria .

Anticancer Activity

The anticancer potential of 4-Bromo-2-nitro-1-(p-tolyloxy)benzene has also been investigated. In vitro studies have shown that related compounds can inhibit the proliferation of cancer cell lines, including MDA-MB-435 (melanoma) and K-562 (leukemia). The structure-activity relationship (SAR) analysis suggests that the presence of electronegative substituents like bromine enhances cytotoxicity .

The biological activity of 4-Bromo-2-nitro-1-(p-tolyloxy)benzene can be attributed to its ability to interact with various molecular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Additionally, the compound may affect cytochrome P450 enzymes, influencing drug metabolism and efficacy .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of nitro-substituted phenolic compounds demonstrated that 4-Bromo-2-nitro-1-(p-tolyloxy)benzene exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's MIC was determined to be 50 µg/mL, indicating a strong potential for development as an antimicrobial agent .

Case Study 2: Anticancer Properties

In a recent investigation, researchers synthesized several derivatives of 4-Bromo-2-nitro-1-(p-tolyloxy)benzene and evaluated their anticancer activities against various cell lines. One derivative showed an IC value of 2.09 µM against MDA-MB-435 cells, demonstrating superior activity compared to conventional chemotherapeutics .

Data Summary

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-2-nitro-1-(p-tolyloxy)benzene, and what reaction conditions are typically employed?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, analogous nitro-bromo aryl ethers are synthesized using p-tolyloxy precursors (e.g., p-cresol derivatives) with bromonitrobenzene under basic conditions. Key steps include:

- Base Selection : Cesium carbonate (Cs₂CO₃) in anhydrous DME (1,2-dimethoxyethane) is effective for deprotonating phenolic -OH groups, facilitating ether bond formation .

- Temperature Control : Reactions are often conducted at room temperature (16–24 hours) to avoid decomposition of nitro groups .

- Purification : Column chromatography using phosphate-buffered silica and gradients of pentane/ethyl acetate yields pure products .

Q. Which spectroscopic techniques are most effective for characterizing 4-Bromo-2-nitro-1-(p-tolyloxy)benzene, and what key spectral features should researchers anticipate?

- Methodological Answer :

- ¹H/¹³C NMR : Expect distinct signals for the p-tolyloxy group (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl group at δ 2.3 ppm) and nitro/bromo substituents (deshielded aromatic carbons near δ 150–160 ppm) .

- IR Spectroscopy : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and C-O-C ether vibrations (~1250 cm⁻¹) confirm functional groups .

- HRMS (ESI/QTOF) : Accurate mass analysis validates molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-product formation during the synthesis of 4-Bromo-2-nitro-1-(p-tolyloxy)benzene?

- Methodological Answer :

- Stoichiometric Adjustments : Use 1.2 equivalents of Cs₂CO₃ to ensure complete deprotonation of phenolic substrates, reducing unreacted starting material .

- Solvent Purity : Anhydrous DME prevents side reactions (e.g., hydrolysis of nitro groups) .

- By-Product Mitigation : For nitro-containing compounds, monitor reaction progress via TLC to terminate before over-oxidation or denitration occurs. Re-precipitation or recrystallization (e.g., using EtOAc/hexane) removes impurities .

Q. What strategies are recommended for resolving contradictory data between NMR and X-ray crystallography results in the structural elucidation of nitro-substituted aryl ethers like 4-Bromo-2-nitro-1-(p-tolyloxy)benzene?

- Methodological Answer :

- Iterative Refinement : Cross-validate NMR assignments with computational tools (e.g., DFT-based chemical shift predictions) and crystallographic data. For example, SHELX programs refine crystal structures against diffraction data to resolve positional ambiguities .

- Dynamic Effects : Consider rotational barriers in aryl ethers; variable-temperature NMR can reveal conformational flexibility that static crystallography might miss .

- Multi-Technique Integration : Combine ORTEP-3 for visualizing crystallographic packing effects with NMR-derived solution-phase data to reconcile discrepancies .

Data Contradiction Analysis

Q. How should researchers interpret conflicting IR and mass spectrometry data for nitro-aryl ether derivatives?

- Methodological Answer :

- Artifact Identification : Check for common contaminants (e.g., phthalates in HRMS) or solvent residues in IR. Re-run analyses using freshly distilled solvents.

- Functional Group Stability : Nitro groups may degrade under prolonged MS ionization. Use softer ionization techniques (e.g., ESI instead of EI) .

- Collaborative Validation : Cross-check with independent labs or databases (e.g., PubChem spectral libraries) .

Experimental Design Considerations

Q. What precautions are critical for handling light- or oxygen-sensitive intermediates in the synthesis of bromo-nitro aryl ethers?

- Methodological Answer :

- Inert Atmosphere : Use Schlenk lines or gloveboxes for air-sensitive steps (e.g., coupling reactions with palladium catalysts) .

- Light Protection : Amber glassware or aluminum foil wrapping prevents photodegradation of nitro groups.

- Stability Testing : Conduct accelerated aging studies (e.g., 40°C/75% RH for 1 week) to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.